Tinostamustine hydrochloride

Description

Properties

IUPAC Name |

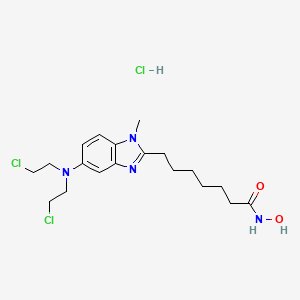

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGQFQRWFYIINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793059-58-1 | |

| Record name | Tinostamustine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TINOSTAMUSTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tinostamustine Hydrochloride: A Technical Deep Dive into its Dual-Action Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine hydrochloride (formerly EDO-S101) is a first-in-class antineoplastic agent engineered as a fusion molecule, wedding the alkylating properties of bendamustine with the pan-histone deacetylase (HDAC) inhibitory activity of vorinostat. This innovative design confers a dual mechanism of action, enabling tinostamustine to concurrently inflict DNA damage and suppress DNA repair pathways by modulating chromatin structure. Preclinical evidence robustly demonstrates its potent, synergistic antitumor effects across a spectrum of hematological malignancies and solid tumors, including those with mechanisms of resistance to conventional therapies. This technical guide provides a comprehensive overview of the core mechanism of action of tinostamustine, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: A Bifunctional Approach

Tinostamustine's therapeutic strategy is rooted in its ability to launch a two-pronged assault on cancer cells. The bendamustine moiety covalently binds to DNA, forming cross-links and adducts that trigger DNA damage responses. Simultaneously, the vorinostat component inhibits Class I and II HDACs, leading to histone hyperacetylation and a more open, transcriptionally active chromatin state. This chromatin relaxation is hypothesized to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects. Furthermore, HDAC inhibition disrupts the expression of key proteins involved in DNA repair, cell cycle regulation, and apoptosis, crippling the cancer cell's ability to survive the genotoxic stress.

Signaling Pathway Overview

The intricate interplay of tinostamustine's dual functions culminates in cell cycle arrest and apoptosis. The following diagram illustrates the key signaling events initiated by tinostamustine.

Caption: Core mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of tinostamustine.

| Target | IC50 (nM) | Reference |

| HDAC1 | 9 | [1] |

| HDAC2 | 9 | [1] |

| HDAC3 | 25 | [1] |

| HDAC6 | 6 | [1] |

| HDAC8 | 107 | [1] |

| HDAC10 | 72 | [1] |

| Table 1: HDAC Inhibitory Activity of Tinostamustine. |

| Cell Line | Tumor Type | IC50 (µM) | Reference |

| Myeloma Cell Lines (Range) | Multiple Myeloma | 5-13 | [1] |

| Table 2: In Vitro Cytotoxicity of Tinostamustine. |

| Cell Line | Treatment | Surviving Fraction | Dose Enhancement Ratio (DER) | Reference |

| U251 | 1 µM Tinostamustine | 0.90 ± 0.064 | 1.50 | [1] |

| U87MG | 1 µM Tinostamustine | 0.77 ± 0.18 | 1.55 | [1] |

| T98G | 1 µM Tinostamustine | 0.94 ± 0.036 | 1.68 | [1] |

| A172 | 1 µM Tinostamustine | 0.85 ± 0.12 | 1.38 | [1] |

| Table 3: Radiosensitizing Effect of Tinostamustine in Glioblastoma Cell Lines. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies following treatment with tinostamustine, alone or in combination with radiation.

Caption: Experimental workflow for the clonogenic survival assay.

Methodology:

-

Cell Culture: Cells are cultured to 70% confluence in appropriate media.

-

Treatment: Cells are treated with tinostamustine (e.g., 1 µM) or vehicle control (0.1% DMSO) for 24 hours.[1]

-

Irradiation: Following treatment, cells are irradiated with doses ranging from 0 to 6 Gy.

-

Plating: A known number of cells are seeded into new culture dishes.

-

Incubation: Cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing more than 50 cells are counted.

-

Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells. The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect.[1]

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol details the detection of phosphorylated H2AX (γH2AX) as a marker of DNA double-strand breaks and cleaved caspase-3 as an indicator of apoptosis.

Methodology:

-

Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against γH2AX and cleaved caspase-3, diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following tinostamustine treatment.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Preparation: Harvest approximately 1x10^6 cells per sample.

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission at ~617 nm.

-

Data Analysis: The DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound's unique dual mechanism of action, combining DNA alkylation and pan-HDAC inhibition, represents a promising strategy in oncology. The preclinical data strongly support its potential to overcome resistance and enhance the efficacy of other anticancer therapies. This technical guide provides a foundational understanding of its core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this innovative molecule.

References

EDO-S101 (Tinostamustine): A Technical Guide for Researchers

An In-depth Analysis of the First-in-Class Alkylating Histone Deacetylase Inhibitor (HDACi) Fusion Molecule

Abstract

EDO-S101, also known as Tinostamustine, is a novel, first-in-class small molecule that represents a significant advancement in the field of oncology. It is a fusion molecule engineered to combine the functionalities of two distinct and potent anticancer agents: the DNA alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat (SAHA).[1][2] This unique bifunctional design allows EDO-S101 to simultaneously induce DNA damage and inhibit the cellular DNA repair machinery, leading to potent cytotoxic effects in various cancer models.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to EDO-S101, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

EDO-S101 is chemically identified as 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide.[1] Its structure incorporates the core of bendamustine, an alkylating agent, with a linker attached to a hydroxamic acid group, the pharmacophore responsible for HDAC inhibition, derived from vorinostat.

Table 1: Chemical and Physicochemical Properties of EDO-S101

| Property | Value | Reference(s) |

| IUPAC Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | [2] |

| Synonyms | Tinostamustine, EDO-S 101, EDO-S-101 | [1] |

| CAS Number | 1236199-60-2 | [1] |

| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | [1] |

| Molecular Weight | 415.4 g/mol | [1][2] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 14 mg/mL (33.7 mM), Ethanol: 2 mg/mL, Water: Insoluble | [6] |

| SMILES | CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | [1] |

| InChI Key | GISXTRIGVCKQBX-UHFFFAOYSA-N | [1] |

Pharmacological Properties and Mechanism of Action

EDO-S101's innovative design results in a dual mechanism of action that creates a powerful synergistic antitumor effect.

DNA Alkylation

The bendamustine moiety of EDO-S101 functions as an alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of DNA crosslinks and double-strand breaks.[5][7] This damage disrupts DNA replication and transcription, ultimately triggering apoptotic cell death.[8]

Histone Deacetylase (HDAC) Inhibition

The vorinostat-derived component of EDO-S101 is a potent pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.[6][9] HDACs play a crucial role in chromatin remodeling by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that restricts access for DNA repair proteins. By inhibiting HDACs, EDO-S101 promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state.[4] This not only enhances the accessibility of DNA to the alkylating effects of the bendamustine moiety but also impairs the cell's ability to repair the induced DNA damage.[3][10]

Table 2: In Vitro Inhibitory Activity of EDO-S101

| Target | IC₅₀ (nM) | Reference(s) |

| HDAC1 | 9 | [6] |

| HDAC2 | 9 | [6] |

| HDAC3 | 25 | [6] |

| HDAC6 | 6 | [6] |

| HDAC8 | 107 | [6] |

| HDAC10 | 72 | [6] |

Synergistic Effects and Downstream Signaling

The concurrent actions of DNA alkylation and HDAC inhibition lead to a cascade of cellular events that are highly cytotoxic to cancer cells.

-

Enhanced DNA Damage and Impaired Repair: The HDACi-mediated chromatin relaxation makes the DNA more vulnerable to alkylation, while simultaneously hindering the recruitment of DNA repair proteins like RAD51 to the sites of damage.[4]

-

Cell Cycle Arrest: EDO-S101 has been shown to induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from progressing through cell division.[11]

-

Induction of Apoptosis: The overwhelming DNA damage and cellular stress trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.[7]

-

Unfolded Protein Response (UPR): EDO-S101 is a strong inducer of the unfolded protein response (UPR) by activating key proteins such as IRE-1.[6][7] This leads to endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.

-

Immunomodulatory Effects: EDO-S101 has been shown to upregulate the expression of CD38 and NKG2D ligands (MICA and MICB) on myeloma cells, potentially enhancing the efficacy of immunotherapies like the anti-CD38 monoclonal antibody daratumumab.[9][12]

Preclinical and Clinical Findings

EDO-S101 has demonstrated significant antitumor activity in a wide range of preclinical models, including multiple myeloma, glioblastoma, and various solid tumors.

In Vitro Cytotoxicity

EDO-S101 exhibits potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapies.

Table 3: In Vitro Cytotoxicity of EDO-S101 in Multiple Myeloma (MM) Cell Lines

| Cell Line | p53 Status | Melphalan Resistance | IC₅₀ (µM) | Reference(s) |

| MM.1S | Wild Type | Sensitive | 1.6 - 4.8 | [4][13] |

| MM.1R | Wild Type | Resistant | 1.6 - 4.8 | [13] |

| RPMI-8226 | Mutant | Sensitive | 1.6 - 4.8 | [4][13] |

| U266 | Mutant | Sensitive | 1.6 - 4.8 | [4][13] |

| RPMI-LR5 | Mutant | Resistant | 1.6 - 4.8 | [13] |

| U266-LR7 | Mutant | Resistant | 1.6 - 4.8 | [13] |

In Vivo Efficacy

In animal models, EDO-S101 has shown superior antitumor activity compared to its individual components or standard-of-care agents. In a murine plasmacytoma model, EDO-S101 significantly delayed tumor growth and prolonged survival.[14] Furthermore, it has demonstrated efficacy in models of glioblastoma, showing synergistic effects with radiotherapy.[1]

Clinical Development

Based on its promising preclinical profile, EDO-S101 has advanced into clinical trials for patients with advanced solid tumors and hematological malignancies.[15][16] A Phase 1/2 study (NCT03345485) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of tinostamustine in these patient populations.[15]

Experimental Protocols Overview

The following provides a general overview of the methodologies employed in the preclinical evaluation of EDO-S101. For detailed, step-by-step protocols, it is imperative to consult the original research publications.

Cell Viability Assays

-

Method: MTT or similar colorimetric assays are typically used.

-

Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of EDO-S101 concentrations for a specified duration (e.g., 48-72 hours). The viability is then assessed by measuring the absorbance of the converted formazan product. IC₅₀ values are calculated from the dose-response curves.[14]

Western Blotting

-

Purpose: To analyze the expression and post-translational modifications of proteins involved in DNA damage response, apoptosis, and HDAC inhibition.

-

General Protocol: Cells are treated with EDO-S101, lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as acetylated histones, γH2AX (a marker of DNA double-strand breaks), and cleaved PARP.[4]

Homologous Recombination (HR) Functional Assay

-

Method: A reporter-based assay is used to quantify the efficiency of HR-mediated DNA repair.

-

Procedure: Cell lines containing a GFP reporter cassette are transfected with an I-SceI endonuclease-expressing plasmid to induce a specific double-strand break. The repair of this break by HR reconstitutes a functional GFP gene. The percentage of GFP-positive cells is measured by flow cytometry to determine HR efficiency in the presence or absence of EDO-S101.[11]

Animal Models

-

Models: Subcutaneous xenograft models in immunodeficient mice (e.g., CB17-SCID) are commonly used.[11] Orthotopic models have also been employed for diseases like glioblastoma.[1]

-

General Protocol: Tumor cells are implanted into the mice. Once tumors are established, animals are randomized to receive vehicle control or EDO-S101 at a specified dose and schedule. Tumor volume and overall survival are monitored.[11][14]

Conclusion

EDO-S101 (Tinostamustine) is a promising, first-in-class anticancer agent with a unique dual mechanism of action that combines DNA alkylation and histone deacetylase inhibition. Its ability to simultaneously inflict DNA damage and suppress repair pathways provides a strong rationale for its continued development. Preclinical data have consistently demonstrated its potent and broad-spectrum antitumor activity, both as a single agent and in combination with other therapies. The ongoing clinical investigations will be crucial in defining the therapeutic potential of EDO-S101 in patients with advanced cancers.

References

- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EDO-S101: First alkylating HDAC inhibitor works in synergy with proteasome inhibitors for MM [multiplemyelomahub.com]

- 4. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The first-in-class alkylating HDAC inhibitor EDO-S101 is highly synergistic with proteasome inhibition against multiple myeloma through activation of multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. sparkcures.com [sparkcures.com]

- 11. Preclinical anti-myeloma activity of EDO-S101, a new bendamustine-derived molecule with added HDACi activity, through potent DNA damage induction and impairment of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. | BioWorld [bioworld.com]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. Mundipharma EDO initiates Phase I/II oncology trial of tinostamustine in US - Clinical Trials Arena [clinicaltrialsarena.com]

The Genesis and Scientific Profile of Tinostamustine: A Bifunctional Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101) represents a novel, first-in-class therapeutic agent engineered to combat cancer through a dual-pronged mechanism of action. This bifunctional molecule is a fusion of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2] This strategic design allows Tinostamustine to simultaneously induce DNA damage and modulate the epigenetic landscape of tumor cells, offering a promising new avenue for treating various hematologic malignancies and solid tumors. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Tinostamustine, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Rationale: A Molecule by Design

The development of Tinostamustine was driven by the need to overcome mechanisms of resistance to traditional chemotherapy. By covalently linking two distinct pharmacophores, the creators of Tinostamustine aimed to deliver two synergistic anti-cancer activities to the same tumor cell at the same time.[3][4]

The bendamustine component contributes the classical alkylating activity, causing DNA crosslinking and strand breaks, which ultimately triggers apoptosis.[2] The vorinostat moiety, a potent pan-HDAC inhibitor, serves to relax the chromatin structure by increasing histone acetylation. This epigenetic modulation is hypothesized to enhance the access of the alkylating agent to the DNA, thereby potentiating its cytotoxic effects.[5][6] Furthermore, HDAC inhibition can induce cell cycle arrest and apoptosis through various cellular pathways.[7]

Synthesis of Tinostamustine

While the detailed, proprietary synthesis protocol for Tinostamustine is not publicly available, the fundamental concept involves the chemical fusion of bendamustine and vorinostat. The synthesis of bendamustine itself is a multi-step process. One described method begins with 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and involves a nine-step sequence that includes protection and deprotection of amine and carboxylic acid groups, saponification, and ring-opening reactions.

The subsequent coupling of a modified bendamustine molecule with a derivative of vorinostat would likely involve the formation of a stable amide bond, linking the butyric acid side chain of bendamustine to an appropriate functional group on the vorinostat structure. This process would require careful selection of coupling reagents and reaction conditions to ensure a high yield and purity of the final Tinostamustine molecule.

Physicochemical Properties

| Property | Value |

| Chemical Name | 5-[bis(2-chloroethyl)amino]-N-hydroxy-1-methyl-1H-benzimidazole-2-heptanamide |

| Synonyms | EDO-S101, NL-101 |

| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ |

| Molecular Weight | 415.4 g/mol |

| CAS Number | 1236199-60-2 |

| Solubility | DMSO: 14 mg/mL (33.7 mM) |

Mechanism of Action: A Two-Pronged Assault

Tinostamustine's efficacy stems from its ability to attack cancer cells on two fronts simultaneously:

-

DNA Alkylation: The bendamustine portion of the molecule forms covalent bonds with DNA, leading to inter- and intra-strand crosslinks. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis.[2]

-

HDAC Inhibition: The vorinostat component inhibits Class I and II histone deacetylases.[8] This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin is more accessible to the alkylating effects of the bendamustine moiety. HDAC inhibition also leads to the acetylation of non-histone proteins, which can trigger cell cycle arrest, and apoptosis, and interfere with DNA repair mechanisms.[3]

Beyond these primary mechanisms, Tinostamustine has been shown to induce the unfolded protein response (UPR) by inhibiting HDAC6, which can sensitize cancer cells to other therapies like proteasome inhibitors.[2]

Quantitative Preclinical Data

In Vitro HDAC Inhibition

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 9 |

| HDAC2 | 9 |

| HDAC3 | 25 |

| HDAC6 | 6 |

| HDAC8 | 107 |

| HDAC10 | 72 |

| Data from Selleck Chemicals.[9] |

In Vitro Cytotoxicity in Multiple Myeloma (MM) Cell Lines

| Cell Line | IC₅₀ (µM) |

| 8 Myeloma Cell Lines (Range) | 5 - 13 |

| Data from Selleck Chemicals.[9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of Tinostamustine on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Cell culture medium

-

Tinostamustine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Tinostamustine. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of Tinostamustine's effects on cell cycle progression.

Materials:

-

Cancer cell lines

-

Tinostamustine

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Tinostamustine for a specified duration.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Chromatin Immunoprecipitation (ChIP)

This protocol can be used to confirm the HDAC inhibitory activity of Tinostamustine by measuring histone acetylation at specific gene promoters.

Materials:

-

Cancer cell lines

-

Tinostamustine

-

Formaldehyde (for crosslinking)

-

Glycine (to quench crosslinking)

-

Lysis buffer

-

Sonication equipment

-

Antibody against acetylated histones (e.g., anti-acetyl-H3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Crosslinking: Treat cells with Tinostamustine, then crosslink proteins to DNA with formaldehyde. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and digest the proteins with proteinase K. Purify the DNA.

-

qPCR Analysis: Use qPCR to quantify the amount of immunoprecipitated DNA at specific gene promoters known to be regulated by histone acetylation.

Clinical Development and Future Directions

Tinostamustine has been evaluated in Phase I and II clinical trials for various hematologic malignancies and solid tumors. In a Phase II study in patients with advanced solid tumors, Tinostamustine demonstrated modest signals of efficacy with a manageable safety profile. For relapsed/refractory Hodgkin's lymphoma, an overall response rate of 37% has been reported.[8]

Tinostamustine has received Orphan Drug Designation from the U.S. FDA and the European Medicines Agency for the treatment of T-cell prolymphocytic leukemia.[8] Ongoing research is focused on identifying predictive biomarkers of response and exploring combination therapies to further enhance the efficacy of Tinostamustine. The unique dual mechanism of action of Tinostamustine positions it as a promising candidate for the treatment of a range of cancers, particularly in relapsed and refractory settings.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tinostamustine: A Technical Guide to its Dual HDAC and Alkylating Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (formerly EDO-S101) is a first-in-class molecule engineered to possess both alkylating and histone deacetylase (HDAC) inhibitory functions.[1] This novel chemical entity is a fusion of bendamustine, a potent DNA alkylating agent, and vorinostat (SAHA), a pan-HDAC inhibitor.[1] The rationale behind this dual-action design is to leverage the chromatin-relaxing effects of HDAC inhibition to enhance the access of the alkylating moiety to DNA, thereby increasing the efficacy of DNA damage and overcoming resistance mechanisms.[2] Preclinical and clinical studies have demonstrated tinostamustine's potent anti-tumor activity across a range of hematological malignancies and solid tumors.[1][2] This technical guide provides an in-depth overview of tinostamustine's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its activity.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | [2] |

| CAS Number | 1236199-60-2 | [3] |

| Molecular Formula | C19H28Cl2N4O2 | [4] |

| Molecular Weight | 415.4 g/mol | [4] |

| Solubility | DMSO: 14 mg/mL (33.7 mM) | [3] |

| Stability | ≥ 4 years when stored at -20°C | [5] |

Mechanism of Action: A Dual Approach

Tinostamustine's therapeutic potential stems from its ability to simultaneously target two critical cellular processes:

-

HDAC Inhibition: The vorinostat component of tinostamustine inhibits a broad spectrum of histone deacetylases (HDACs), particularly Class I and II HDACs.[3] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that can restrict the access of transcription factors and DNA-damaging agents.[4] By inhibiting HDACs, tinostamustine promotes histone acetylation, resulting in a more relaxed or "open" chromatin state.[4] This euchromatin environment is more accessible to the drug's own alkylating component.

-

DNA Alkylation: The bendamustine moiety of tinostamustine is a bifunctional alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of interstrand and intrastrand cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]

The synergy between these two mechanisms is a key feature of tinostamustine's activity. The HDACi-mediated chromatin relaxation is believed to enhance the DNA-damaging effects of the alkylating agent, leading to a more potent anti-cancer effect than either agent alone.[1]

Figure 1: Dual mechanism of action of Tinostamustine.

Quantitative Data

HDAC Inhibition Activity

Tinostamustine demonstrates potent inhibitory activity against several HDAC isoforms.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 9 | [3] |

| HDAC2 | 9 | [3] |

| HDAC3 | 25 | [3] |

| HDAC6 | 6 | [3] |

| HDAC8 | 107 | [3] |

| HDAC10 | 72 | [3] |

In Vitro Cytotoxicity

The dual activity of tinostamustine translates to significant cytotoxicity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Multiple Myeloma (8 cell lines) | Multiple Myeloma | 5 - 13 | [3] |

| HL-60 | Acute Promyelocytic Leukemia | 1.6 - 4.8 | [5] |

Experimental Protocols

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay measures cell viability based on the reduction of WST-8 by dehydrogenases in living cells.

-

Materials:

-

96-well microplate

-

Cell Counting Kit-8 (CCK-8) solution

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 450 nm)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat cells with various concentrations of tinostamustine or control vehicle.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

2. MTT Assay

This assay assesses cell metabolic activity as an indicator of viability.

-

Materials:

-

96-well microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

-

Protocol:

-

Follow steps 1-4 of the CCK-8 assay protocol.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm.

-

HDAC Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HDACs.

-

Materials:

-

HDAC Activity Assay Kit (Colorimetric)

-

Nuclear or whole-cell extracts

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

-

-

Protocol:

-

Prepare nuclear or whole-cell extracts from treated and untreated cells.

-

In a 96-well plate, add 85 µL of your sample (containing 50-200 µg of protein) or HeLa nuclear extract as a positive control.[9]

-

Add 10 µL of 10X HDAC Assay Buffer.[9]

-

Add 5 µL of HDAC colorimetric substrate.[9]

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add 10 µL of Lysine Developer and incubate at 37°C for 30 minutes.[10]

-

Read the absorbance at 405 nm.[10]

-

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Comet Assay Kit

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., Vista Green dye)

-

Fluorescence microscope

-

-

Protocol:

-

Harvest cells and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.[11]

-

Mix cell suspension with molten low-melting-point agarose and pipette onto a coated microscope slide.[11]

-

Allow the agarose to solidify at 4°C.

-

Immerse slides in lysis buffer for 60 minutes at 4°C to lyse the cells and unfold the DNA.[11]

-

Incubate slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Perform electrophoresis at ~1 V/cm for 20-30 minutes.[12]

-

Neutralize the slides with neutralization buffer.[12]

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.[11]

-

Analyze the resulting "comet" images to quantify DNA damage.

-

Figure 2: Workflow for the Comet Assay.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample.

-

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells in RIPA buffer and quantify protein concentration.[13]

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Signaling Pathways and Logical Relationships

Tinostamustine's dual activity impacts several key cellular signaling pathways, primarily those involved in DNA damage response and apoptosis.

Figure 3: Key signaling pathways affected by Tinostamustine.

Conclusion

Tinostamustine represents a promising therapeutic strategy by combining two distinct and synergistic anti-cancer mechanisms into a single molecule. Its ability to modulate the epigenetic landscape to enhance DNA damage makes it a potent agent against a variety of cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this innovative dual-action compound.

References

- 1. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinostamustine | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tinostamustine | C19H28Cl2N4O2 | CID 46836227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. content.abcam.com [content.abcam.com]

- 11. Single-cell gel electrophoresis (comet assay) [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

Tinostamustine (CAS Number: 1236199-60-2): A Technical Guide for Drug Development Professionals

An In-depth Overview of a First-in-Class Alkylating Deacetylase Inhibitor

Executive Summary

Tinostamustine, also known as EDO-S101, is a novel, first-in-class small molecule antineoplastic agent engineered with a unique bifunctional mechanism. It is a new chemical entity created by fusing the cytotoxic alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat. This innovative design is intended to overcome common mechanisms of cancer resistance by concurrently inducing direct DNA damage while epigenetically modulating the tumor microenvironment. Tinostamustine has demonstrated potent antitumor activity across a broad spectrum of hematologic malignancies and solid tumors in preclinical and clinical studies. It holds promise as a monotherapy and in combination with other anticancer agents, with orphan drug designation for T-cell prolymphocytic leukemia in both the U.S. and Europe.

Chemical and Physical Properties

Tinostamustine is a synthetic small molecule with the chemical name 7-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide. Its fundamental properties are crucial for understanding its pharmacological behavior.

| Property | Value | Reference |

| CAS Number | 1236199-60-2 | |

| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂ | |

| Molecular Weight | 415.4 g/mol | |

| Development Code | EDO-S101 |

Mechanism of Action

Tinostamustine exerts its anticancer effects through a dual mechanism of action, combining DNA alkylation and histone deacetylase (HDAC) inhibition within a single molecule.[1]

-

DNA Alkylation: The bendamustine moiety of tinostamustine is an alkylating agent that forms covalent bonds with electron-rich atoms in DNA. This leads to the formation of inter- and intra-strand crosslinks, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[2]

-

HDAC Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, targeting Class I and II HDAC enzymes.[3] Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "epigenetic priming" is hypothesized to improve the access of the alkylating moiety to DNA, thereby enhancing its cytotoxic effects.[1] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[2]

The synergistic action of these two mechanisms is believed to be more effective than the administration of the individual parent compounds.

Caption: Dual mechanism of Tinostamustine.

Preclinical Data

In Vitro Activity

Tinostamustine has demonstrated potent inhibitory activity against a range of HDAC enzymes.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 9 | [3] |

| HDAC2 | 9 | [3] |

| HDAC3 | 25 | [3] |

| HDAC6 | 6 | [3] |

| HDAC8 | 107 | [3] |

| HDAC10 | 72 | [3] |

In glioblastoma cell lines, tinostamustine has been shown to exert dose-dependent cytotoxicity. For instance, in U-87 MG and U-138 MG cells, a 48-hour treatment with 10 µM tinostamustine reduced the number of living cells to approximately 48.6% and 28.0%, respectively.[4]

In Vivo Models

In preclinical models of glioblastoma, tinostamustine demonstrated significant therapeutic activity, suppressing tumor growth and prolonging overall survival, with superior efficacy compared to bendamustine, radiotherapy, and temozolomide.[5][6] Notably, pharmacokinetic analyses in murine models revealed that tinostamustine can cross the blood-brain barrier, with a central nervous system (CNS) penetration of 13.8% to 16.5%, providing a strong rationale for its investigation in brain malignancies.[7]

In multiple myeloma models, tinostamustine showed potent anti-myeloma activity and enhanced the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[8][9]

Clinical Development

Tinostamustine has been evaluated in Phase I and II clinical trials for both hematologic malignancies and solid tumors.

Hematologic Malignancies (NCT02576496)

This Phase I/II study investigated the safety and efficacy of tinostamustine in patients with relapsed/refractory hematologic malignancies.

| Indication | Overall Response Rate (ORR) | Reference |

| Hodgkin's Lymphoma | 37% | |

| Cutaneous T-cell Lymphoma | 50% |

The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[10]

Advanced Solid Tumors (NCT03345485)

This Phase I/II trial evaluated single-agent tinostamustine in patients with advanced solid tumors. The recommended Phase II dose (RP2D) was established at 80 mg/m² over 1 hour on Days 1 and 15 of each 4-week cycle.[6]

| Tumor Type | Number of Patients | Partial Response (PR) | Stable Disease (SD) ≥4 mo | Clinical Benefit Rate (CBR) |

| Soft Tissue Sarcoma | 10 | 1 | 3 | 40% |

| Ovarian Cancer | 12 | 1 | 5 | 50% |

| Triple-Negative Breast Cancer | 4 | 0 | 3 | 75% |

| Endometrial Cancer | 6 | 0 | 3 | 50% |

| Small-Cell Lung Cancer | 4 | 0 | 0 | 0% |

| Overall | 36 | 2 | 14 | 44.4% |

Data from ASCO 2023 Meeting Abstract[6][11]

The treatment demonstrated manageable tolerability, with the most common treatment-emergent adverse events being hematological.[11]

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is based on the methodology used for glioblastoma cell lines U-87 MG and U-138 MG.[4][11]

-

Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of tinostamustine (e.g., 1 µM to 10 µM) or vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.[4][11]

-

Cell Treatment: Treat cells with tinostamustine or controls for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Oxidative Stress Analysis

This assay measures the levels of reactive oxygen species (ROS) within cells.[4][11]

-

Cell Treatment: Expose cells to tinostamustine or controls for a specified time (e.g., 48 hours).

-

Staining: Use a specific ROS-sensitive fluorescent probe (e.g., Muse™ Oxidative Stress Kit).

-

Incubation: Incubate the cells with the staining solution according to the manufacturer's protocol.

-

Analysis: Analyze the fluorescence intensity using a flow cytometer or a fluorescent plate reader.

-

Quantification: Determine the percentage of ROS-positive cells compared to controls.

Caption: In vitro experimental workflow.

Signaling Pathways

Tinostamustine's dual-action mechanism is expected to impact multiple signaling pathways critical for cancer cell survival and proliferation.

DNA Damage Response Pathway

The alkylating activity of tinostamustine induces DNA double-strand breaks, which activates the DNA damage response (DDR) pathway. This involves the recruitment of repair proteins like RAD51 to the sites of damage, which are marked by γH2AX foci.[1] Tinostamustine has been shown to inhibit the repair of these double-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis.[1]

PTEN/AKT Signaling Pathway

In the context of glioblastoma, the PTEN/AKT signaling pathway is often dysregulated. The combination of an HDAC inhibitor with a COX-2 inhibitor has been shown to activate the PTEN/AKT signaling pathway, suggesting a potential area for further investigation with tinostamustine, especially in combination therapies.

Caption: Tinostamustine's impact on signaling.

Conclusion

Tinostamustine represents a promising and innovative approach to cancer therapy by combining two distinct and synergistic mechanisms of action in a single molecule. Its ability to both directly damage cancer cell DNA and modulate the epigenetic landscape offers the potential to overcome resistance and improve therapeutic outcomes. The preclinical and clinical data gathered to date support its continued development as a monotherapy and in combination regimens for a variety of hematologic and solid tumors. Further research is warranted to fully elucidate its complex mechanism of action and to identify patient populations most likely to benefit from this novel agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. kumc.edu [kumc.edu]

- 5. Clinical Trial: NCT02576496 - My Cancer Genome [mycancergenome.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Facebook [cancer.gov]

- 8. cytekbio.com [cytekbio.com]

- 9. 3.6.3. Oxidative Stress Assay [bio-protocol.org]

- 10. Systematic in vitro analysis of therapy resistance in glioblastoma cell lines by integration of clonogenic survival data with multi-level molecular data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinostamustine Hydrochloride: A Technical Guide for Researchers

An In-depth Analysis of a First-in-Class Alkylating Histone Deacetylase Inhibitor

This technical guide provides a comprehensive overview of Tinostamustine hydrochloride, a novel antineoplastic agent, for researchers, scientists, and drug development professionals. Tinostamustine is a first-in-class molecule that uniquely fuses the functionalities of an alkylating agent, bendamustine, with a pan-histone deacetylase (HDAC) inhibitor, vorinostat. This dual mechanism of action is designed to overcome cancer resistance by concurrently inducing DNA damage and epigenetically modulating the tumor microenvironment.

Core Molecular and Chemical Properties

This compound is the salt form of Tinostamustine, enhancing its solubility and suitability for pharmaceutical formulations. The fundamental properties are detailed below.

| Property | Tinostamustine | This compound |

| Molecular Formula | C₁₉H₂₈Cl₂N₄O₂[1] | C₁₉H₂₉Cl₃N₄O₂[2] |

| Molecular Weight | 415.4 g/mol [1] | 451.8 g/mol [2] |

| IUPAC Name | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide[1] | 7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride[2] |

| Synonyms | EDO-S101, Bendamustine-vorinostat fusion molecule[3] | EDO-S101 hydrochloride, NL-101 hydrochloride[4] |

| CAS Number | 1236199-60-2[1] | 1793059-58-1[2] |

Mechanism of Action: A Dual-Pronged Attack

Tinostamustine's innovative structure allows for a synergistic anti-tumor effect by simultaneously targeting two critical cancer pathways: DNA replication and epigenetic regulation.

-

DNA Alkylation : The bendamustine moiety functions as an alkylating agent, forming covalent bonds with macromolecules. This action leads to the crosslinking of DNA, which in turn inhibits DNA, RNA, and protein synthesis, ultimately triggering apoptosis in cancer cells.[3]

-

HDAC Inhibition : The vorinostat component acts as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes.[3] This leads to an accumulation of acetylated histones, resulting in chromatin remodeling. This "opening" of the chromatin structure is believed to improve the access of the alkylating agent to the DNA strands, enhancing its damaging effects.[5] HDAC inhibition also modulates gene expression, leading to cell cycle arrest and apoptosis.[3]

The inhibition of HDAC6, in particular, has been shown to activate the inositol-requiring enzyme 1 (IRE-1), a key regulator of the unfolded protein response (UPR). This can increase the sensitivity of cancer cells to other chemotherapeutic agents, such as proteasome inhibitors.[3]

Preclinical Efficacy: In Vitro Data

Tinostamustine has demonstrated potent activity against a range of cancer cell lines. Its inhibitory activity against various HDAC enzymes has been quantified, showcasing its pan-HDAC inhibitor characteristics.

| HDAC Class | Enzyme | IC₅₀ (nM) |

| Class I | HDAC1 | 9 |

| HDAC2 | 9 | |

| HDAC3 | 25 | |

| HDAC8 | 107 | |

| Class II | HDAC6 | 6 |

| HDAC10 | 72 | |

| Source: Selleck Chemicals[6] |

Clinical Development and Efficacy

Tinostamustine is being investigated in multiple clinical trials for both hematological malignancies and solid tumors. A key Phase I/II trial (NCT02576496) has shown promising results in heavily pre-treated patients.

| Malignancy | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |

| Hodgkin's Lymphoma | 30.4% (overall for 46 patients) | 52.2% (overall for 46 patients) | 3.8 months |

| Cutaneous T-cell Lymphoma (CTCL) | 50% | 83.3% | 7.3 months |

| Peripheral T-cell Lymphoma (PTCL) | 12.5% (1 PR in 8 patients) | N/A | 2.6 months |

| Multiple Myeloma (MM) | 0% | 50% (3 SD in 6 patients) | 2.4 months |

| Source: Blood (2023) 142 (Supplement 1): 1706; Paper: Results from the Cohort Expansion Stage of a Phase I Trial of Tinostamustine Monotherapy in Advanced Haematological Malignancies (NCT02576496)[7][8] |

Signaling Pathway Activation

The dual mechanism of Tinostamustine converges on the activation of the DNA Damage Response (DDR) pathway, prominently involving p53. HDAC inhibition can reinstate p53 function in tumor cells with mutated or silenced p53. The subsequent DNA damage by the alkylating component activates key kinases like ATM, which in turn phosphorylate proteins such as H2AX (forming γH2AX, a marker of DNA double-strand breaks) and p53. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX), leading to tumor cell death.

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Tinostamustine research.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of Tinostamustine on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of Tinostamustine (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with Tinostamustine, providing insight into its long-term cytotoxic effects.

Principle: The clonogenic assay measures the reproductive integrity of cells after exposure to a cytotoxic agent. A surviving cell is one that can form a colony of at least 50 cells.[9]

Methodology:

-

Cell Seeding: Plate a known number of single cells into 6-well plates or culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Treatment: Allow cells to attach, then treat with Tinostamustine for a defined period. For radiosensitization studies, cells are irradiated following drug treatment.

-

Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 9-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

References

- 1. goldbio.com [goldbio.com]

- 2. Anti-tumor activity of the combination of bendamustine with vorinostat in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

In Vitro Cytotoxicity of Tinostamustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tinostamustine (EDO-S101) is a first-in-class antineoplastic agent engineered with a unique, bifunctional mechanism of action. It is a novel chemical entity created by fusing the cytotoxic alkylating agent bendamustine with the pan-histone deacetylase inhibitor (HDACi) vorinostat.[1][2] This rational design aims to overcome common mechanisms of cancer resistance by simultaneously inducing direct DNA damage and epigenetically modulating the tumor microenvironment to enhance drug accessibility and cellular vulnerability.[1] Preclinical in vitro studies have demonstrated potent antitumor activity across a spectrum of hematologic malignancies and solid tumors, including gliomas and multiple myeloma.[1][3] Tinostamustine's cytotoxic effects are characterized by the induction of apoptosis, cell cycle arrest, and oxidative stress.[3][4]

Mechanism of Action

Tinostamustine's dual functionality is central to its cytotoxic effects. The bendamustine component acts as an alkylating agent, binding to and crosslinking macromolecules, which inhibits DNA, RNA, and protein synthesis, ultimately leading to apoptosis.[2] The vorinostat moiety inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones.[2] This results in chromatin remodeling and modulation of gene expression, which can inhibit tumor cell division and induce apoptosis.[2] The presumed synergistic action involves the HDACi-mediated chromatin relaxation, allowing for enhanced access of the alkylating agent to the DNA.[3]

Signaling Pathway of Tinostamustine's Cytotoxic Action

References

Tinostamustine-Induced DNA Damage Pathways: A Technical Guide

Executive Summary: Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor (AK-DACi), a novel bifunctional molecule that chemically fuses the DNA alkylating agent bendamustine with the pan-histone deacetylase (HDAC) inhibitor vorinostat.[1][2][3][4][5] This unique design is intended to create a potent cytotoxic agent where the HDAC inhibitor-mediated chromatin relaxation enhances the access of the alkylating moiety to DNA, thereby increasing the level of DNA damage and counteracting repair mechanisms.[1][6][7][8][9][10][11][12][13][14] This guide provides an in-depth overview of the molecular pathways governing tinostamustine-induced DNA damage, the resulting cellular consequences, and the key experimental methodologies used for their investigation.

Core Mechanism of Action

Tinostamustine's therapeutic strategy is built on a synergistic, dual-pronged attack on cancer cells.

Dual Functionality: The Bendamustine and Vorinostat Moieties

The molecule's structure incorporates two active components:

-

Bendamustine Moiety : Functions as a DNA alkylating agent. It forms covalent bonds with electron-rich nucleophilic groups in the DNA, leading to the formation of DNA adducts. This process can cause DNA crosslinking (both inter- and intra-strand), single-strand breaks (SSBs), and double-strand breaks (DSBs).[1][2]

-

Vorinostat Moiety : Acts as a pan-HDAC inhibitor. By inhibiting HDAC enzymes, it leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, making the DNA more accessible to the alkylating effects of the bendamustine component.[1][3]

Synergistic Action

The presumed mechanism involves the vorinostat-induced chromatin decondensation, which allows the bendamustine portion to more effectively alkylate the now-exposed DNA.[1][3] This dual action is designed to not only induce a high level of DNA damage but also to impair the cell's ability to repair this damage, leading to potent antitumor activity.[6][7][9][10][11][12][13][14]

Activation of the DNA Damage Response (DDR)

The extensive DNA damage caused by tinostamustine triggers a robust cellular DNA Damage Response (DDR).

Induction of γH2AX as a Key Biomarker

A critical early event in the DDR following the formation of DSBs is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[15] This phosphorylation is primarily carried out by the ATM (Ataxia-Telangiectasia Mutated) kinase. γH2AX serves as a scaffold, recruiting a cascade of DDR proteins to the damage site. Studies show that tinostamustine treatment leads to a significant increase in γH2AX levels, which can be visualized as distinct nuclear foci.[1][2] Maximal γH2AX levels are typically observed within 2-4 hours of treatment, with a gradual decline over 24-48 hours as the damage is processed.[2]

Impairment of DNA Repair Pathways

While inducing damage, tinostamustine also appears to compromise DNA repair. The HDACi component can alter the expression and function of key repair proteins. Notably, in some cancer models, tinostamustine has been shown to inhibit the homologous recombination (HR) pathway, a major DSB repair mechanism. This is evidenced by a reduction in the recruitment of essential HR proteins like RAD51 to the sites of DNA damage (marked by γH2AX foci).[1] This dual effect of causing damage while simultaneously blocking its repair is a key contributor to tinostamustine's high cytotoxicity.

Cellular Consequences of DNA Damage

The overwhelming and poorly repaired DNA damage forces the cell into one of several terminal fates.

Cell Cycle Arrest

Upon detection of significant DNA damage, DDR pathways activate cell cycle checkpoints to halt proliferation, theoretically allowing time for repair. Tinostamustine has been shown to induce potent cell cycle arrest.[16] Depending on the cell type and drug concentration, this arrest primarily occurs at the G2/M transition or within the S phase.[16][17] For example, in U-87 MG astrocytoma cells, a 5 µM concentration of tinostamustine caused a significant G2/M arrest.[16]

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis. Tinostamustine is a potent inducer of apoptosis.[2][4][5][16] This is often mediated by the activation of caspase cascades, such as the cleavage and activation of caspase-3.[4][5] The pro-apoptotic effects are observed across various cancer types, including gliomas and multiple myeloma.[16][18]

Quantitative Analysis of Tinostamustine's Effects

The following tables summarize key quantitative data from preclinical studies on glioma cell lines.

Table 1: Cytotoxicity of Tinostamustine in Glioma Cell Lines (48h treatment)

| Cell Line | Type | TMZ Sensitivity | Tinostamustine IC50 (µM) |

|---|---|---|---|

| U-87 MG | Astrocytoma | Sensitive | ~5 |

| U-138 MG | Glioblastoma | Resistant | ~5 |

Data derived from Gielniewski et al., 2025. Note: The publication describes 5 µM as a key concentration for subsequent experiments, implying it is near the IC50 value.[16][19]

Table 2: Effect of Tinostamustine (5 µM, 48h) on Cell Cycle Distribution in U-87 MG Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Control | 65.57 | 10.95 | 23.48 |

| Tinostamustine (5 µM) | 20.31 | 16.32 | 63.37 |

Data adapted from Gielniewski et al., 2025. The data clearly shows a significant accumulation of cells in the G2/M phase.[16][19]

Table 3: Induction of Apoptosis by Tinostamustine (5 µM, 48h) in U-87 MG Cells

| Treatment | % Apoptotic Cells (Early + Late) |

|---|---|

| Control | < 5% |

| Tinostamustine (5 µM) | > 50% |

Qualitative summary from Gielniewski et al., 2025, which states that 5 µM TINO in combination with TMZ resulted in apoptosis in over half the cells, with TINO being a major contributor.[16]

Key Experimental Protocols

The investigation of tinostamustine's effects relies on several core laboratory techniques.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks at the single-cell level.

-

Principle : Cells are fixed, permeabilized, and stained with a primary antibody specific to the phosphorylated H2AX histone (γH2AX). A fluorescently-labeled secondary antibody is then used for detection. Each fluorescent dot, or focus, within the nucleus corresponds to a cluster of γH2AX molecules at a DSB site.

-

Methodology :

-

Cell Culture & Treatment : Plate cells on coverslips or in imaging-compatible plates. Treat with tinostamustine for the desired time course (e.g., 0, 2, 4, 8, 24 hours).

-

Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization : Wash and permeabilize cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

-

Blocking : Incubate with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate with anti-γH2AX antibody (e.g., rabbit anti-γH2AX, Ser139) overnight at 4°C.

-

Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting : Stain nuclei with DAPI. Mount coverslips onto slides with anti-fade mounting medium.

-

Imaging & Analysis : Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using automated image analysis software.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Principle : Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. G0/G1 cells have 2N DNA content, G2/M cells have 4N, and S-phase cells have an intermediate amount.

-

Methodology :

-

Cell Culture & Treatment : Treat cells in culture plates with tinostamustine for the desired duration (e.g., 48 hours).

-

Harvesting : Collect both adherent and floating cells to include the apoptotic population.

-

Fixation : Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge to pellet cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

-

Analysis : Analyze the stained cells using a flow cytometer. The data is displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using modeling software.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488). Propidium Iodide is used as a vital dye to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

-

Methodology :

-

Cell Culture & Treatment : Treat cells with tinostamustine.

-

Harvesting : Collect all cells and wash with cold PBS.

-

Staining : Resuspend cells in Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.

-

Incubation : Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the cells promptly by flow cytometry.

-

Annexin V- / PI- : Viable cells.

-

Annexin V+ / PI- : Early apoptotic cells.

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.

-

Annexin V- / PI+ : Necrotic cells (often considered an artifact).

-

-

Conclusion

Tinostamustine represents a rational drug design that leverages two distinct but complementary mechanisms to induce overwhelming DNA damage in cancer cells. Its ability to function as both an HDAC inhibitor and a DNA alkylating agent results in a potent induction of DNA double-strand breaks, which is compounded by the simultaneous impairment of critical DNA repair pathways like homologous recombination. The cellular response to this damage is characterized by profound cell cycle arrest and the robust activation of apoptotic cell death. The formation of γH2AX serves as a reliable and quantifiable biomarker of its activity. This multi-faceted mechanism of action makes tinostamustine a promising therapeutic agent, particularly in cancers that are resistant to conventional DNA damaging agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. researchgate.net [researchgate.net]

- 5. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bionews.com [bionews.com]

- 7. mayo.edu [mayo.edu]

- 8. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate Tinostamustine [myelomabeacon.org]

- 9. ashpublications.org [ashpublications.org]

- 10. P848: TINOSTAMUSTINE (EDO-S101), AN ALKYLATOR AND HISTONE DEACETYLASE INHIBITOR, ENHANCES THE EFFICACY OF DARATUMUMAB IN PRECLINICAL MODELS OF MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the Safety, Pharmacokinetics and Efficacy of Tinostamustine in Patients With Advanced Solid Tumors. [clinicaltrials.stanford.edu]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Imbrium Therapeutics Announces U.S. FDA Orphan Drug Designation for Tinostamustine for the Treatment of T-cell Prolymphocytic Leukemia - Imbrium Therapeutics [imbriumthera.com]

- 15. Formation of γH2AX and pATM Foci in Human Mesenchymal Stem Cells Exposed to Low Dose-Rate Gamma-Radiation [mdpi.com]

- 16. Tinostamustine (EDO-S101) and Its Combination with Celecoxib or Temozolomide as a Therapeutic Option for Adult-Type Diffuse Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tinostamustine Hydrochloride in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class molecule that functions as a dual alkylating agent and histone deacetylase (HDAC) inhibitor.[1] It is a fusion of bendamustine and the HDAC inhibitor vorinostat.[1] This unique structure allows tinostamustine to simultaneously induce DNA damage and inhibit DNA repair mechanisms in cancer cells.[2] Preclinical studies have demonstrated its potent anti-myeloma activity, both as a single agent and in combination with other therapies, making it a promising candidate for the treatment of multiple myeloma.[3] These application notes provide a summary of its effects on multiple myeloma cell lines, along with detailed protocols for key experimental assays.

Mechanism of Action

Tinostamustine exerts its anti-myeloma effects through a dual mechanism of action:

-

DNA Alkylation: The bendamustine component of tinostamustine is an alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[4]

-

HDAC Inhibition: The vorinostat component inhibits class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins.[5] This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes involved in apoptosis.[5] The inhibition of HDACs also impairs the DNA damage response, synergizing with the effects of the alkylating agent.[1]